Bis(4-ethenylphenyl)diazene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-ethenylphenyl)diazene can be synthesized through several methods. One common approach involves the reaction of 4-ethenylaniline with nitrosobenzene under acidic conditions. The reaction typically proceeds via the formation of an intermediate azoxy compound, which is subsequently reduced to the desired diazene compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(4-ethenylphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy compounds.
Reduction: Reduction of this compound can yield hydrazine derivatives.
Substitution: The ethenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often employ reagents such as bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted diazene derivatives with various functional groups.
Scientific Research Applications
Bis(4-ethenylphenyl)diazene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: This compound is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of bis(4-ethenylphenyl)diazene involves its ability to undergo cis-trans isomerization. This process can be triggered by light or heat, leading to changes in the compound’s geometry and electronic properties. The molecular targets and pathways involved in its action are still under investigation, but it is believed that the compound can interact with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Similar in structure but lacks the ethenyl groups.
Azoxybenzene: Contains an additional oxygen atom compared to bis(4-ethenylphenyl)diazene.
Hydrazobenzene: A reduced form of azobenzene with different chemical properties.
Uniqueness
Its ability to undergo cis-trans isomerization also sets it apart from other similar compounds .
Properties
IUPAC Name |
bis(4-ethenylphenyl)diazene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-3-13-5-9-15(10-6-13)17-18-16-11-7-14(4-2)8-12-16/h3-12H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKDEEXFAVIGAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42254-91-1 | |
Record name | Bis(4-ethenylphenyl)diazene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042254911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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